
4-Deoxycohumulone
Overview
Description
Deoxycohumulone is a 2-acyl-4,6-diprenylphloroglucinol in which the acyl group is specified as isobutyryl. It has a role as an agrochemical and an insecticide.
Scientific Research Applications
Larvicidal Activity Against Mosquitoes
4-Deoxycohumulone has been evaluated for its potential as a larvicidal agent against the Culex pipiens mosquito species. Research has demonstrated that 4-Deoxycohumulone exhibits significant larvicidal activity, with potency highlighted by specific lethal concentration values. The structure-activity relationship studies suggest that the presence of free hydroxyl groups is essential for this larvicidal effect. The addition of synergists such as piperonyl butoxide can enhance its efficacy, indicating a potential application in mosquito control strategies to mitigate disease transmission (Mitsopoulou et al., 2014).
Biomimetic Synthesis of Polyprenylated Acylphloroglucinols
4-Deoxycohumulone serves as a key precursor in the biomimetic synthesis of type A polyprenylated acylphloroglucinols (PPAPs), which are a class of natural products with various bioactivities. The synthesis involves a C-alkylation-cation cyclization reaction sequence, leveraging the structural features of 4-Deoxycohumulone to construct the complex bicyclic framework characteristic of type A PPAPs. This approach underscores the utility of 4-Deoxycohumulone in facilitating the synthesis of biologically significant compounds, which could have implications in drug discovery and development (Couladouros et al., 2009).
Exploration of Structural Characteristics for Enhanced Larvicidal Potency
Further research into the structural characteristics of 4-Deoxycohumulone and related compounds has led to the identification of derivatives with improved larvicidal activity against Culex pipiens. By synthesizing and evaluating a range of analogues, researchers have delineated the structural features that contribute to enhanced potency, providing insights that could guide the development of more effective mosquito control agents. This line of inquiry not only expands the understanding of 4-Deoxycohumulone's biological activity but also opens avenues for the creation of novel larvicidal compounds with potential environmental and public health benefits (Makri et al., 2022).
properties
CAS RN |
5880-42-2 |
|---|---|
Product Name |
4-Deoxycohumulone |
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-methyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]propan-1-one |
InChI |
InChI=1S/C20H28O4/c1-11(2)7-9-14-18(22)15(10-8-12(3)4)20(24)16(19(14)23)17(21)13(5)6/h7-8,13,22-24H,9-10H2,1-6H3 |
InChI Key |
KKFIZYKKQLWBKH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O |
melting_point |
88-89°C |
physical_description |
Solid |
synonyms |
deoxycohumulone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

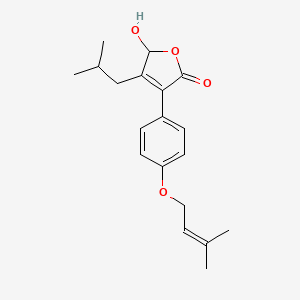
![1,1,1-trifluoro-N-[4-[2-[4-[2-[3-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1265084.png)
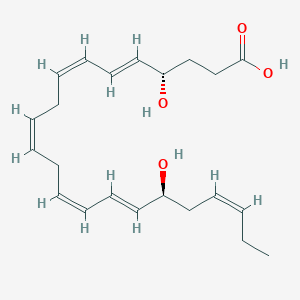
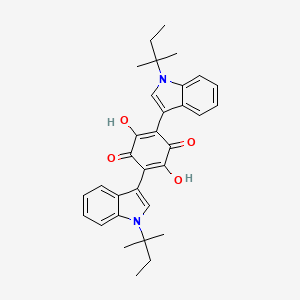
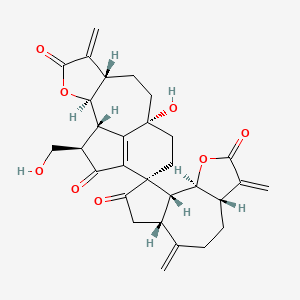
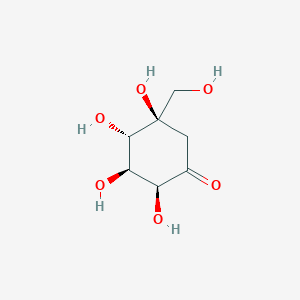

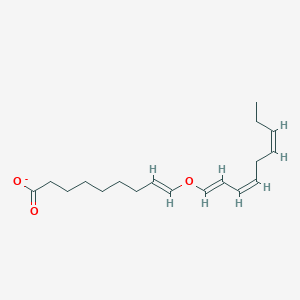
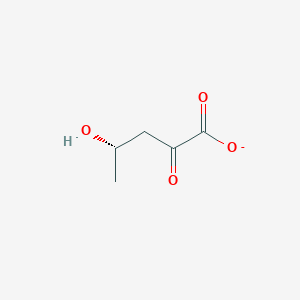
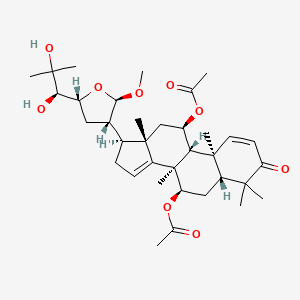


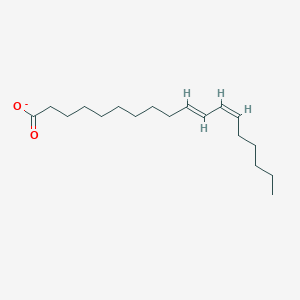
![diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate](/img/structure/B1265105.png)